molecular formula C11H10BrNOS B11764728 2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole CAS No. 886367-64-2

2-bromo-4-(2-methoxy-4-methylphenyl)Thiazole

Cat. No.: B11764728
CAS No.: 886367-64-2
M. Wt: 284.17 g/mol
InChI Key: HQHUMXBLUKXRFE-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole typically involves the reaction of 2-methoxy-4-methylphenylamine with bromine and sulfur-containing reagents under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2-methoxy-4-methylphenyl)Thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of bromine, methoxy, and methyl groups makes it a versatile compound for various applications .

Properties

CAS No.

886367-64-2

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

2-bromo-4-(2-methoxy-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10BrNOS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3

InChI Key

HQHUMXBLUKXRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)Br)OC

Origin of Product

United States

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